molecular formula C11H14ClN5O B600876 Abacavir Impurity 1 CAS No. 178327-20-3

Abacavir Impurity 1

货号: B600876
CAS 编号: 178327-20-3
分子量: 267.72
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A metabolite of Abacavir in human urine and cerebrospinal fluid

科学研究应用

Analytical Applications

Abacavir Impurity 1 is primarily studied for its role as an impurity in the synthesis of abacavir. The detection and quantification of this impurity are crucial for ensuring the quality and safety of abacavir formulations.

While Abacavir is an FDA-approved drug for treating HIV-1 infection, its impurities can influence pharmacokinetics and safety profiles. Understanding the implications of this compound is essential for clinicians and researchers alike.

Pharmacokinetics Studies

Clinical trials have assessed the pharmacokinetics of abacavir in various populations, including studies that measure how impurities affect drug metabolism and efficacy. For instance, a study involving Japanese patients demonstrated that the presence of certain impurities could alter the bioavailability of abacavir .

Study Population Key Findings
Singh et al.Japanese patientsEvaluated pharmacokinetics with abacavir combinations.
Archary et al.Severely malnourished childrenShowed increased bioavailability with early treatment.

Regulatory Perspectives

Regulatory bodies emphasize the importance of monitoring impurities like this compound to ensure patient safety. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) require comprehensive impurity profiling during drug approval processes.

Guidelines on Impurity Testing

  • HLA-B*5701 Screening : Patients must be screened for this allele before initiating treatment with abacavir to prevent hypersensitivity reactions .
  • Impurity Limits : Regulatory guidelines stipulate acceptable limits for impurities in finished pharmaceutical products to ensure therapeutic efficacy without adverse effects.

Case Studies

Several case studies illustrate the impact of this compound on treatment outcomes:

Case Study: Pharmacokinetic Variability

In a clinical trial involving children with HIV, researchers noted that variations in drug clearance were influenced by the presence of impurities such as this compound. This led to recommendations for adjusted dosing strategies based on patient demographics and health status .

Case Study: Safety Profile Analysis

A comprehensive safety analysis revealed that patients with higher levels of abacavir impurities experienced increased adverse effects, prompting calls for tighter controls on impurity levels during manufacturing processes .

属性

CAS 编号

178327-20-3

分子式

C11H14ClN5O

分子量

267.72

外观

Off-White to Pale Yellow Solid

纯度

> 95%

数量

Milligrams-Grams

同义词

2-​Cyclopentene-​1-​methanol, 4-​(2-​amino-​6-​chloro-​7H-​purin-​7-​yl)​-​, (1S-​cis)​- (9CI)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。